molecular formula C14H17N3O3 B612858 N-alpha-Benzyloxycarbonyl-L-valinyl-diazomethane CAS No. 90105-46-7

N-alpha-Benzyloxycarbonyl-L-valinyl-diazomethane

Cat. No.: B612858
CAS No.: 90105-46-7
M. Wt: 275,31 g/mole
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Description

N-alpha-Benzyloxycarbonyl-L-valinyl-diazomethane is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a diazo group, which is known for its reactivity and versatility in organic synthesis. The compound’s structure includes an isopropyl group, a diazoacetonyl moiety, and a benzyl ester, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-alpha-Benzyloxycarbonyl-L-valinyl-diazomethane typically involves the reaction of benzyl chloroformate with an appropriate diazo compound under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purities. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-alpha-Benzyloxycarbonyl-L-valinyl-diazomethane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols. Substitution reactions can produce a wide range of derivatives depending on the nucleophile used .

Scientific Research Applications

N-alpha-Benzyloxycarbonyl-L-valinyl-diazomethane has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-alpha-Benzyloxycarbonyl-L-valinyl-diazomethane involves the reactivity of the diazo group. The diazo group can undergo various transformations, including insertion into C-H bonds, cycloaddition reactions, and formation of carbenes. These reactions can lead to the formation of new bonds and the generation of reactive intermediates that can interact with biological targets. The specific molecular targets and pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-alpha-Benzyloxycarbonyl-L-valinyl-diazomethane is unique due to the presence of the diazo group, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the synthesis of complex molecules and a useful tool in various scientific research applications .

Properties

IUPAC Name

benzyl N-[(3S)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-10(2)13(12(18)8-16-15)17-14(19)20-9-11-6-4-3-5-7-11/h3-8,10,13H,9H2,1-2H3,(H,17,19)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIBDMUKFRCROU-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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